molecular formula C21H27F3N6O2 B10949659 N-cyclohexyl-1-ethyl-4-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-1H-pyrazole-3-carboxamide

N-cyclohexyl-1-ethyl-4-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-1H-pyrazole-3-carboxamide

Cat. No.: B10949659
M. Wt: 452.5 g/mol
InChI Key: XJXCRMIGEAQUIK-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-1-ETHYL-4-({2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE: is a complex organic compound that features a pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEXYL-1-ETHYL-4-({2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the cyclohexyl and ethyl groups. The trifluoromethyl group is then added through a series of reactions involving fluorinating agents. The final step involves the acylation of the amino group to form the carboxamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-CYCLOHEXYL-1-ETHYL-4-({2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-CYCLOHEXYL-1-ETHYL-4-({2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-1-ETHYL-4-({2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    N-CYCLOHEXYL-1-ETHYL-4-({2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE: can be compared with other pyrazole derivatives, such as:

Uniqueness: The uniqueness of N-CYCLOHEXYL-1-ETHYL-4-({2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H27F3N6O2

Molecular Weight

452.5 g/mol

IUPAC Name

N-cyclohexyl-1-ethyl-4-[[2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]amino]pyrazole-3-carboxamide

InChI

InChI=1S/C21H27F3N6O2/c1-2-29-11-15(18(27-29)20(32)25-13-7-4-3-5-8-13)26-17(31)12-30-16-10-6-9-14(16)19(28-30)21(22,23)24/h11,13H,2-10,12H2,1H3,(H,25,32)(H,26,31)

InChI Key

XJXCRMIGEAQUIK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCCC2)NC(=O)CN3C4=C(CCC4)C(=N3)C(F)(F)F

Origin of Product

United States

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